1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, along with a methyl group on the propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluorobenzylamine: Similar structure with a benzylamine group.
1-(2-Chloro-5-fluorophenyl)-2-fluoro-2-methyl-1-propanone: Contains a ketone group instead of an amine.
(2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone: Contains an additional iodophenyl group.
Uniqueness
1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific combination of chloro and fluorine substituents on the phenyl ring, along with the methylpropan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H13ClFN |
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Molecular Weight |
201.67 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3 |
InChI Key |
CBEWVBHYFSKLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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